3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
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Overview
Description
The compound “3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. The isoxazole ring is substituted with a 2-hydroxyphenyl group (a phenol) at the 3-position and a carboxylic acid group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole ring, along with the phenol and carboxylic acid substituents. The phenol group would likely contribute to the compound’s ability to form hydrogen bonds, while the carboxylic acid could ionize to form a carboxylate anion .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The phenol group could undergo reactions typical of alcohols, such as esterification, while the carboxylic acid could participate in reactions such as amide formation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenol and carboxylic acid groups could enhance the compound’s water solubility .Scientific Research Applications
Synthesis and Reactivity
Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring 5-Phenyl(p-tolyl)isoxazole-3-carboxylic acids were synthesized from 3-hydroxyiminomethyl-5-phenyl(p-tolyl)isoxazoles. The resulting esters, formed through reactions with various hydroxybenzaldehydes, were then transformed into Schiff bases and subsequently reduced to amines, suggesting potential for varied synthetic applications (Potkin et al., 2012).
Functional Isoxazoles and Isoxazolines Synthesis Isoxazoles and isoxazolines are highlighted as crucial in the synthesis of natural products, drugs, herbicides, and agrochemicals. They are typically formed through a 'one-pot' procedure or a two-step reaction involving aryl nitrile oxides and various enolates, followed by aromatization. This methodology is noted for its selectivity and versatility, enabling the preparation of pharmacologically active isoxazoles in high yields (Vitale & Scilimati, 2013).
Synthesis of Novel Comenic Acid Derivatives Novel derivatives of comenic acid containing isoxazole and isothiazole moieties were synthesized. During bioassays, these derivatives, when used in combination with the antitumor drug Temobel (Temozolomid), exhibited a synergistic effect, indicating potential biomedical applications (Kletskov et al., 2018).
Biological and Pharmacological Activities
Biological Activity of Phenyl Ether Derivatives Phenyl ether derivatives isolated from the marine-derived fungus Aspergillus carneus showed strong antioxidant activity. One compound, in particular, demonstrated antioxidant activity close to that of ascorbic acid, indicating potential therapeutic applications (Xu et al., 2017).
Synthesis and Biological Activity of Isoxazolyl- and Isothiazolylcarbamides A series of transformations of isoxazolyl- and isothiazolylcarbamides led to compounds exhibiting high antitumor activity. These compounds were also capable of enhancing the effect of cytostatic drugs, suggesting their potential use in medicinal chemistry (Potkin et al., 2014).
Chemical Reactivity and Applications
Efficient Synthesis of Heteroaromatic Carboxylic Acids Heteroaromatic carboxylic acids were synthesized to improve the physicochemical properties of aryl diketo acid-based HIV-1 integrase inhibitors. These compounds showed promising in vitro and in vivo potency, illustrating the potential of such heteroaromatic motifs in drug design (Zeng et al., 2008).
Mechanism of Action
Target of Action
Related compounds such as 3-phenylpropionic acid have been found to interact with theAryl Hydrocarbon Receptor (AhR) signaling pathway . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
Similar compounds like 3-phenylpropionic acid have been shown to enhance the intestinal epithelial barrier function by activating the ahr signaling pathway . This activation leads to a series of intracellular events, resulting in changes in gene expression and cellular function .
Biochemical Pathways
The activation of the ahr signaling pathway by similar compounds can influence various biochemical pathways related to immune response, cell cycle regulation, and xenobiotic metabolism .
Result of Action
Activation of the ahr signaling pathway by similar compounds has been associated with enhanced intestinal epithelial barrier function . This could potentially protect against intestinal invasion by pathogens and exposure to food antigens and toxins .
Biochemical Analysis
Biochemical Properties
3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, such as pyruvate carboxylase and benzoylformate decarboxylase . These interactions are essential for the compound’s role in biochemical processes, influencing the activity and function of these enzymes. Additionally, this compound can act as a substrate for certain microbial strains, further highlighting its importance in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cholesterol efflux and oxidative stress response . These effects are crucial for maintaining cellular homeostasis and preventing pathological conditions. Moreover, this compound can impact the formation of foam cells, which are associated with atherosclerosis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to activate the aryl hydrocarbon receptor (AhR) signaling pathway, which plays a role in enhancing intestinal epithelial barrier function . Additionally, this compound can inhibit the expression of certain proteins, such as c-Fos, which is involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing intestinal barrier function and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including disruptions in metabolic pathways and cellular homeostasis . Understanding the dosage-dependent effects of this compound is crucial for determining its safe and effective use in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as pyruvate carboxylase and benzoylformate decarboxylase, which are essential for its metabolic processing . These interactions can influence metabolic flux and the levels of various metabolites. Additionally, the compound’s involvement in microbial metabolism highlights its role in broader biochemical networks .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with transporters involved in the uptake and distribution of phenylpropionic acid derivatives . These interactions are crucial for determining the compound’s localization and accumulation within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)7-5-9(10(13)14)15-11-7/h1-4,9,12H,5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDPLMQZUFGNIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425471 |
Source
|
Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
712347-85-8 |
Source
|
Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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